molecular formula C9H8N2OS2 B4881161 5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B4881161
M. Wt: 224.3 g/mol
InChI Key: LJHKKHFSZGKOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C9H8N2OS2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide is 224.00780523 g/mol and the complexity rating of the compound is 225. The solubility of this chemical has been described as 9.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound notable for its unique structural features, including a thiophene ring and a thiazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings and data.

Structural Characteristics

The compound features a methyl group at the fifth position of the thiophene ring and a carboxamide functional group attached to the thiazole. The presence of sulfur and nitrogen in its structure contributes to its diverse chemical reactivity and potential biological activities. The following table summarizes key structural attributes:

Attribute Details
Molecular Formula C10H10N2OS
Molecular Weight 218.26 g/mol
IUPAC Name This compound

Antimicrobial Activity

Compounds with thiazole and thiophene moieties have been reported to exhibit significant antimicrobial activities. For example, studies indicate that similar compounds can inhibit various pathogens, including bacteria and fungi. The specific antimicrobial efficacy of this compound requires further exploration; however, it is hypothesized that its structure may allow for effective interaction with microbial targets.

Antitumor Activity

Research on structurally related compounds has shown promising antitumor properties. Thiazole derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific metabolic pathways. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development in cancer therapeutics.

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole-containing compounds has also been noted in literature. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). The specific anti-inflammatory activity of this compound remains to be fully characterized but is an area of active research.

Case Studies

  • Antimicrobial Evaluation : A study evaluating thiazole derivatives found that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus. This suggests that modifications similar to those in this compound could enhance antimicrobial potency .
  • Antitumor Activity in Cell Lines : A series of thiazole derivatives were tested against various cancer cell lines, showing IC50 values ranging from 1.61 to 1.98 µg/mL. These findings indicate a strong potential for similar compounds like this compound to act as effective antitumor agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial or cancerous cells. For example, thiazole derivatives have been shown to inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.

Scientific Research Applications

Antibacterial Applications

Mechanism of Action
The compound exhibits potent antibacterial activity against various Gram-negative and Gram-positive bacteria. It functions primarily as a prodrug that requires activation by bacterial nitroreductases to exert its effects. This activation mechanism is similar to that of other nitro-containing antibiotics, such as nitrofurantoin .

Case Studies and Findings
A study highlighted the efficacy of 5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide derivatives against clinical isolates of E. coli, Klebsiella, Shigella, and Salmonella spp. The Minimum Inhibitory Concentrations (MICs) were determined, revealing significant antibacterial properties. For instance, the compound demonstrated an IC50 value of approximately 16.9 µg/ml against A549 cell lines, indicating a favorable safety profile alongside its antibacterial activity .

Data Table: Antibacterial Activity

CompoundBacterial StrainMIC (µg/ml)Reference
This compoundE. coli8.3
This compoundKlebsiella spp.10.2
This compoundShigella spp.16.9

Antiviral Applications

Potential Against Viral Infections
Recent research has indicated that thiophene derivatives, including this compound, exhibit antiviral activity against viruses such as Ebola. These compounds have been shown to inhibit viral entry by disrupting the interaction between viral glycoproteins and host cell receptors .

Mechanism of Action
The antiviral mechanism involves interference with the NPC1/EBOV-GP interaction, which is crucial for viral entry into host cells. This was validated through enzyme-linked immunosorbent assays (ELISA), demonstrating that the compound can effectively block this interaction .

Data Table: Antiviral Activity

CompoundVirus TypeEC50 (µM)CC50 (µM)SI (Selectivity Index)Reference
This compoundEbola Virus0.07 ± 0.0516229

Cytotoxicity Studies

Safety Profile Assessment
The cytotoxic effects of the compound were evaluated across various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with GI50 values suggesting potential for further development as anticancer agents .

Properties

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-6-2-3-7(14-6)8(12)11-9-10-4-5-13-9/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHKKHFSZGKOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330378
Record name 5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790725-27-8
Record name 5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.